molecular formula C11H11N3O3 B3100370 Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate CAS No. 136818-44-5

Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate

Cat. No. B3100370
CAS RN: 136818-44-5
M. Wt: 233.22
InChI Key: XECKYEHLURGTFJ-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate, more commonly known as AZM, is a synthetic organic compound that has been used in various scientific research applications. It is an azide ester, which is a type of organic compound that contains an azide group (N3) bonded to an organic group. AZM is a highly versatile compound that has been used in a variety of experiments and research studies, and it has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Polymer Formulations

“Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate” is a type of acrylate, a versatile monomer that is widely used in polymer formulations due to its highly reactive α,β-unsaturated carboxyl structure . These polymers exhibit low-temperature flexibility, resistance to heat and ageing, high clarity, and color stability . They are suitable for a wide range of applications including plastics, floor polishes, paints, textiles, coatings, and adhesives .

Odor Properties

Acrylates, including “Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate”, are known to emit a strong unpleasant odor . The odor properties of structurally related acrylic esters have been characterized in detail . The odor thresholds and odor qualities of these compounds have been investigated, providing deeper insights into the smell properties of different acrylates .

Anticorrosion Applications

The resulting phosphorus-based poly(meth)acrylates, which include “Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate”, are mainly used for anticorrosion . Polymers have been involved in corrosion protective coatings which require maintenance of adhesion under environmental exposure .

Flame Retardancy

Phosphorus-based poly(meth)acrylates are also used for flame retardancy . The presence of phosphorus in these compounds contributes to their flame-retardant properties .

Tissue Engineering

“Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate” and other similar compounds have potential applications in tissue engineering . The biocompatibility and mechanical properties of these polymers make them suitable for use in the biomedical field .

Dental Applications

Phosphorus-based poly(meth)acrylates, including “Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate”, are used in dental applications . These compounds are used in the formulation of dental resins due to their excellent mechanical properties and biocompatibility .

properties

IUPAC Name

methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-16-10-6-4-3-5-8(10)7-9(13-14-12)11(15)17-2/h3-7H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECKYEHLURGTFJ-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C(=O)OC)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(\C(=O)OC)/N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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